7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
The compound “7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a synthetic substance . It is related to benzyl-substituted piperazines . The compound is offered by Benchchem for CAS No. 422530-41-4.
Synthesis Analysis
The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances .Chemical Reactions Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Synthesis and Pharmacological Properties
Research has shown the synthesis of various heterocyclic compounds, including quinazolinone derivatives, which are of interest due to their broad range of pharmacological activities. For instance, compounds related to quinazolinones have been synthesized and evaluated for their antibacterial and pharmacological properties, indicating the potential of such structures in the development of new therapeutic agents (Chu et al., 1991).
Antimicrobial Activity
Compounds with structural similarities to the given chemical have been investigated for their antimicrobial efficacy. For example, derivatives of quinazolines have been synthesized and tested for antibacterial and antifungal activities, showcasing the potential of these compounds in combating microbial infections (Desai et al., 2007).
Chemical Transformations and Synthesis Methods
The compound's structure lends itself to various chemical transformations, which are crucial in synthetic chemistry for the development of new molecules with potential applications in medicinal chemistry and other fields. Research has explored the synthesis and transformations of quinazoline derivatives, providing insights into novel synthetic routes and the potential for creating compounds with enhanced biological activities (Acharyulu et al., 2010).
Properties
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O2S/c28-22-9-6-20(7-10-22)18-32-26(34)23-11-8-21(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)17-19-4-2-1-3-5-19/h1-7,9-10,21,23-24H,8,11-18H2,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXLXQVEQVKZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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